3-Bromo-2-oxo-2H-chromen-7-yl acetate
Description
3-Bromo-2-oxo-2H-chromen-7-yl acetate is a brominated coumarin derivative characterized by a bromine substituent at position 3, a ketone group at position 2, and an acetyloxy group at position 6. Coumarins are bicyclic aromatic compounds with a lactone ring, and modifications at these positions significantly influence their chemical reactivity, photophysical properties, and biological activity.
Properties
IUPAC Name |
(3-bromo-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO4/c1-6(13)15-8-3-2-7-4-9(12)11(14)16-10(7)5-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBQJZADMMMKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-oxo-2H-chromen-7-yl acetate typically involves the acylation of 7-hydroxy-2H-chromen-2-one with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using techniques such as flash chromatography .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-2-oxo-2H-chromen-7-yl acetate are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The acetate group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Ester hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution reactions: Formation of substituted coumarin derivatives.
Hydrolysis: Formation of 3-Bromo-2-oxo-2H-chromen-7-yl carboxylic acid.
Oxidation and reduction: Various oxidized or reduced forms of the parent compound.
Scientific Research Applications
3-Bromo-2-oxo-2H-chromen-7-yl acetate has several applications in scientific research:
Medicinal chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological studies: Employed in the study of enzyme inhibition and as a fluorescent probe in bioimaging.
Materials science: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-Bromo-2-oxo-2H-chromen-7-yl acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as DNA or proteins. The bromine atom and acetate group can enhance the compound’s reactivity and binding affinity, facilitating its interaction with molecular targets .
Comparison with Similar Compounds
Position 3 Substituents
- 3-Phenyl-2-oxo-2H-chromen-7-yl acetate (CAS 6296-55-5): Replacing bromine with a phenyl group introduces steric bulk and alters electronic properties. Crystallographic studies indicate that phenyl-substituted coumarins often exhibit π-π stacking interactions, which are absent in brominated derivatives due to the smaller size of Br .
- 3-[(E)-1-(Benzyloxyimino)ethyl]-2-oxo-2H-chromen-7-yl acetate: The benzyloxyiminoethyl group at position 3 introduces hydrogen-bonding capabilities (N–H···O interactions) and increases molecular weight (Mr = 351.35 vs. ~315 for the bromo compound). This substituent also imparts conformational rigidity, as evidenced by its triclinic crystal structure (space group P1) with unit cell parameters a = 6.3901 Å, b = 11.2413 Å, c = 12.9298 Å .
- 3-Acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate (CAS 313372-10-0): The acetyl group at position 3 and hexyl chain at position 6 enhance lipophilicity (logP ~3.5), making this derivative more soluble in non-polar solvents compared to the brominated compound. The hexyl chain also disrupts crystallinity, favoring amorphous solid states .
Position 7 Modifications
- 3-Bromo-2-oxo-2H-chromen-7-yl acetate vs. 3-Bromo-2-oxo-2H-chromen-7-ol: The acetyloxy group at position 7 in the target compound improves stability against hydrolysis compared to the hydroxyl analog.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | LogP |
|---|---|---|---|---|
| 3-Bromo-2-oxo-2H-chromen-7-yl acetate | C₁₁H₇BrO₄ | ~315 (estimated) | Not reported | ~2.8 |
| 3-Phenyl-2-oxo-2H-chromen-7-yl acetate | C₁₇H₁₂O₄ | 280.27 | 160–162 | 3.1 |
| 3-Acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate | C₁₉H₂₂O₅ | 330.37 | 85–87 | 3.5 |
Note: LogP values estimated via fragment-based methods.
Crystallographic and Computational Studies
- Bromine’s smaller size may reduce van der Waals interactions compared to bulkier substituents .
- Refinement Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining such structures, with reliability metrics like R1 = 0.051 and wR2 = 0.166 for related coumarins .
Biological Activity
3-Bromo-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of compounds recognized for their diverse biological activities. This article aims to explore the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Overview of Coumarin Derivatives
Coumarin derivatives have been extensively studied for their pharmacological properties, including antimicrobial , anti-inflammatory , anticoagulant , and anticancer activities. The structural modifications in coumarins significantly influence their biological efficacy and mechanisms of action .
The synthesis of 3-Bromo-2-oxo-2H-chromen-7-yl acetate typically involves acylation reactions using bromoacetyl bromide and 7-hydroxy-2H-chromen-2-one in the presence of a base such as triethylamine. This reaction is conducted in anhydrous solvents like dichloromethane at room temperature, followed by purification techniques such as flash chromatography.
The biological activity of 3-Bromo-2-oxo-2H-chromen-7-yl acetate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- DNA Interaction : It can interact with DNA or proteins, potentially disrupting cellular functions.
- Reactive Functional Groups : The presence of the bromine atom and acetate group enhances its reactivity, facilitating interactions with various biological targets.
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study reported that compounds similar to 3-Bromo-2-oxo-2H-chromen-7-yl acetate showed moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) suggested that substituents on the phenyl ring could enhance antimicrobial potency .
Anticancer Properties
The anticancer potential of 3-Bromo-2-oxo-2H-chromen-7-yl acetate has been evaluated in vitro against several cancer cell lines. For instance, compounds derived from similar structures demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating promising cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Bromo derivative | MCF-7 | 0.47 |
| Other coumarins | MCF-7 | 9.54 |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, coumarin derivatives have shown anti-inflammatory effects. Studies have indicated that certain structural modifications can enhance the anti-inflammatory potency of these compounds, making them potential candidates for treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various coumarin derivatives, including those similar to 3-Bromo-2-oxo-2H-chromen-7-yl acetate. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with some compounds showing effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
- Cytotoxicity Assessment : In an experimental setup involving multiple cancer cell lines, a derivative exhibited notable cytotoxicity with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
